2-(Dimethylamino)ethyl anthracene-2-carboxylate
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Overview
Description
2-(Dimethylamino)ethyl anthracene-2-carboxylate is an organic compound that features an anthracene core with a carboxylate group and a dimethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl anthracene-2-carboxylate typically involves the esterification of anthracene-2-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines can be used under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
2-(Dimethylamino)ethyl anthracene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in fluorescence studies due to the fluorescent properties of the anthracene core.
Industry: Used in the production of dyes, pigments, and other materials that require specific fluorescent properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl anthracene-2-carboxylate is largely dependent on its interaction with molecular targets through its functional groups. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the anthracene core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.
Comparison with Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with applications in copolymer production.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with tertiary amine, ether, and hydroxyl functionalities.
Uniqueness: 2-(Dimethylamino)ethyl anthracene-2-carboxylate is unique due to its anthracene core, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostic tools.
Properties
CAS No. |
90134-23-9 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl anthracene-2-carboxylate |
InChI |
InChI=1S/C19H19NO2/c1-20(2)9-10-22-19(21)17-8-7-16-11-14-5-3-4-6-15(14)12-18(16)13-17/h3-8,11-13H,9-10H2,1-2H3 |
InChI Key |
MHEOLQBIGSFULM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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